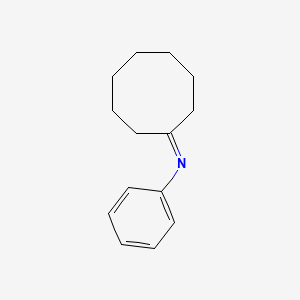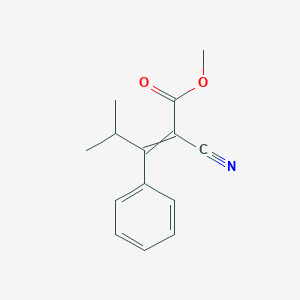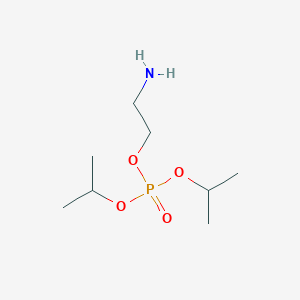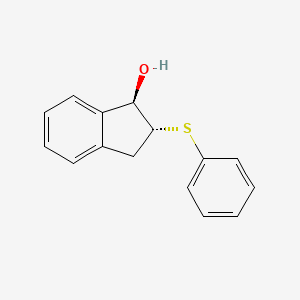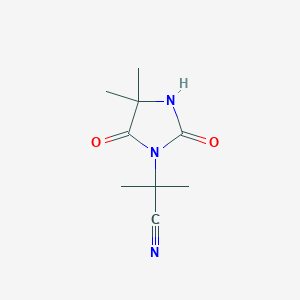
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-methylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-methylpropanenitrile is a chemical compound with the molecular formula C8H12N2O4. It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
The synthesis of 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-methylpropanenitrile typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with a suitable nitrile compound under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies may also be employed to enhance the efficiency of the production process.
化学反応の分析
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-methylpropanenitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
類似化合物との比較
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-methylpropanenitrile can be compared with other similar compounds, such as:
4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile: This compound has a similar imidazolidinone ring structure but with different substituents, leading to variations in its chemical and biological properties.
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-propionic acid:
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical behavior, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
6341-71-5 |
|---|---|
分子式 |
C9H13N3O2 |
分子量 |
195.22 g/mol |
IUPAC名 |
2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C9H13N3O2/c1-8(2,5-10)12-6(13)9(3,4)11-7(12)14/h1-4H3,(H,11,14) |
InChIキー |
GQZHSYVJPPITGQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)N1)C(C)(C)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
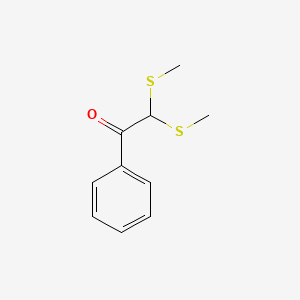

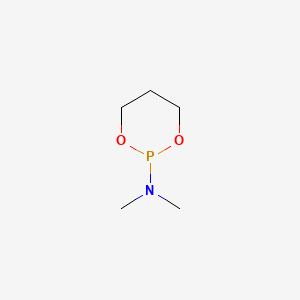
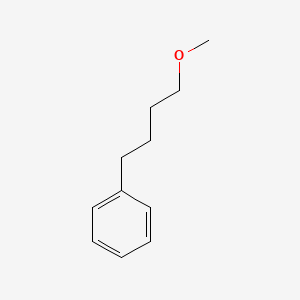
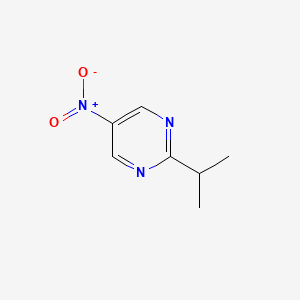

![1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B14719838.png)

